N-(naphthalen-2-ylmethyl)-1,3-benzodioxol-5-amine
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Overview
Description
N-(naphthalen-2-ylmethyl)-1,3-benzodioxol-5-amine is an organic compound that features a naphthalene ring attached to a benzodioxole moiety via an amine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(naphthalen-2-ylmethyl)-1,3-benzodioxol-5-amine typically involves the reaction of 2-naphthylmethylamine with 1,3-benzodioxole-5-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield and purity. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction under milder conditions .
Chemical Reactions Analysis
Types of Reactions: N-(naphthalen-2-ylmethyl)-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various substituted naphthyl and benzodioxole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
N-(naphthalen-2-ylmethyl)-1,3-benzodioxol-5-amine has several scientific research applications:
Mechanism of Action
The mechanism by which N-(naphthalen-2-ylmethyl)-1,3-benzodioxol-5-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
- N-(naphthalen-1-ylmethyl)-1,3-benzodioxol-5-amine
- N-(2,2-diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(naphthalen-2-ylmethyl)acetamide
Comparison: N-(naphthalen-2-ylmethyl)-1,3-benzodioxol-5-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .
Properties
IUPAC Name |
N-(naphthalen-2-ylmethyl)-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-2-4-15-9-13(5-6-14(15)3-1)11-19-16-7-8-17-18(10-16)21-12-20-17/h1-10,19H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHHYHLAIHUEEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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